molecular formula C19H14F6N6OS B12134925 C19H14F6N6OS

C19H14F6N6OS

Katalognummer: B12134925
Molekulargewicht: 488.4 g/mol
InChI-Schlüssel: ZZHUANNRJTZLHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C19H14F6N6OS is a complex organic molecule that has garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C19H14F6N6OS typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: This involves the construction of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of Functional Groups: Various functional groups, including fluorine atoms, are introduced using reagents like fluorinating agents under controlled conditions.

    Final Assembly: The final steps involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis techniques, including:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

C19H14F6N6OS: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

C19H14F6N6OS: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of C19H14F6N6OS involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

C19H14F6N6OS: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures may include those with multiple fluorine atoms or similar functional groups.

    Uniqueness: The presence of six fluorine atoms in makes it unique, as fluorine atoms can significantly alter the compound’s chemical and biological properties.

Eigenschaften

Molekularformel

C19H14F6N6OS

Molekulargewicht

488.4 g/mol

IUPAC-Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14F6N6OS/c1-2-5-31-16(14-9-26-3-4-27-14)29-30-17(31)33-10-15(32)28-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h2-4,6-9H,1,5,10H2,(H,28,32)

InChI-Schlüssel

ZZHUANNRJTZLHP-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.